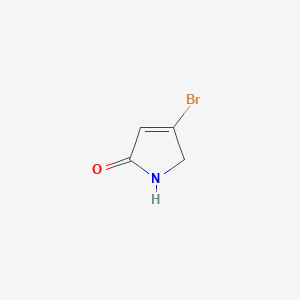
4-Bromo-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-pyrrol-2(5H)-one is an organic compound with the molecular formula C4H4BrNO It is a brominated derivative of pyrrol-2-one, which is a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrol-2(5H)-one typically involves the bromination of pyrrol-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of pyrrol-2-one.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution: Formation of N-substituted pyrrol-2-ones.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of pyrrol-2-one.
Scientific Research Applications
4-Bromo-1H-pyrrol-2(5H)-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator of biological pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
4-Chloro-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.
4-Iodo-1H-pyrrol-2(5H)-one: Similar structure but with an iodine atom instead of bromine.
4-Fluoro-1H-pyrrol-2(5H)-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-Bromo-1H-pyrrol-2(5H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, iodo, and fluoro counterparts.
Properties
Molecular Formula |
C4H4BrNO |
|---|---|
Molecular Weight |
161.98 g/mol |
IUPAC Name |
3-bromo-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C4H4BrNO/c5-3-1-4(7)6-2-3/h1H,2H2,(H,6,7) |
InChI Key |
VEEZQOWDCYDLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)


![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
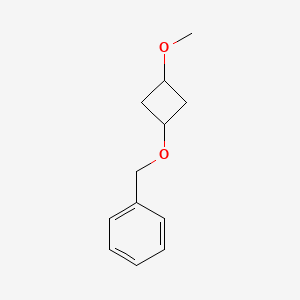
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)

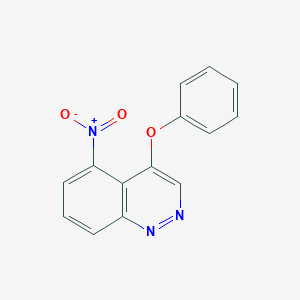
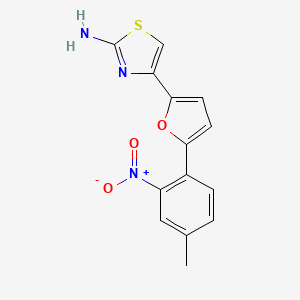
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
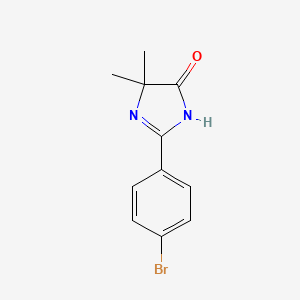
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
